molecular formula C28H37FO7 B576395 [2-[(8S,9R,10S,11S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate CAS No. 1332-09-8

[2-[(8S,9R,10S,11S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate

Cat. No.: B576395
CAS No.: 1332-09-8
M. Wt: 504.6 g/mol
InChI Key: CIWBQSYVNNPZIQ-UHFFFAOYSA-N
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Description

Betamethasone dipropionate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in topical formulations such as creams, ointments, lotions, and gels to treat various skin conditions, including eczema, psoriasis, and dermatitis . This compound is known for its high potency and effectiveness in reducing inflammation and itching.

Preparation Methods

Synthetic Routes and Reaction Conditions: Betamethasone dipropionate is synthesized through a series of chemical reactions starting from betamethasone. The synthesis involves esterification of betamethasone with propionic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, betamethasone dipropionate is produced using large-scale chemical reactors. The process involves the same esterification reaction but is optimized for mass production. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Betamethasone dipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones and alcohols, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Betamethasone dipropionate has a wide range of scientific research applications:

Mechanism of Action

Betamethasone dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, the complex binds to specific DNA sequences, regulating the transcription of anti-inflammatory and immunosuppressive genes. This results in the inhibition of pro-inflammatory cytokines and the suppression of immune responses .

Comparison with Similar Compounds

Uniqueness: Betamethasone dipropionate is unique due to its high potency and long duration of action. Its esterified form enhances its lipophilicity, allowing for better skin penetration and prolonged effects. This makes it particularly effective in treating severe inflammatory skin conditions .

Properties

IUPAC Name

[2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBQSYVNNPZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859918
Record name 9-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Light grey odorless solid; [Sigma-Aldrich MSDS]
Record name Pumice
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CAS No.

1332-09-8, 5593-20-4
Record name Pumice
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Record name 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate)
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